Vapreotide diacetate

Neurokinin-1 Receptor Analgesia Substance P

Vapreotide diacetate is the only somatostatin analog combining SSTR2/5 agonism with NK1 receptor antagonism (IC50=330 nM). This dual pharmacology is essential for studies of neurogenic inflammation, pain pathways, and NET models where both signaling cascades intersect. Its 30-minute plasma half-life enables acute experimental protocols requiring rapid onset/offset, avoiding prolonged receptor desensitization. The freeze-dried, glutamate-buffered formulation ensures long-term stability for multi-year research programs. Choose precision—do not substitute with generic analogs.

Molecular Formula C61H78N12O13S2
Molecular Weight 1251.5 g/mol
CAS No. 936560-75-7
Cat. No. B611637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapreotide diacetate
CAS936560-75-7
SynonymsVapreotide diacetate; 
Molecular FormulaC61H78N12O13S2
Molecular Weight1251.5 g/mol
Structural Identifiers
InChIInChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1
InChIKeyNSSGLJZEFUPZRE-QJHAWANGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vapreotide Diacetate (CAS 936560-75-7) Overview: A Cyclic Octapeptide Somatostatin Analog for Specialized Research


Vapreotide diacetate is a synthetic, cyclic octapeptide analog of somatostatin, designated by CAS number 936560-75-7 for this diacetate salt form. It is primarily characterized as a neurokinin-1 (NK1) receptor antagonist, with an IC50 value of 330 nM in radioligand binding assays, and it also exhibits high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5) [1]. Vapreotide was developed to address the very short plasma half-life of endogenous somatostatin (approximately 3 minutes), achieving an extended half-life of 30 minutes in humans, which represents a 10- to 15-fold increase over the native hormone [2]. Its molecular structure includes a disulfide bridge between cysteine residues at positions 2 and 7, a modification common to first-generation somatostatin analogs like octreotide and lanreotide, which distinguishes it from newer analogs such as pasireotide that employ head-to-tail cyclization [3]. While it shares the same core peptide backbone as other clinically used somatostatin analogs, the combination of NK1 antagonism with its specific SSTR affinity profile creates a unique pharmacological fingerprint that necessitates careful consideration in experimental design and procurement decisions.

Why Vapreotide Diacetate Cannot Be Casually Substituted for Other Somatostatin Analogs in Research


While vapreotide, octreotide, lanreotide, and pasireotide are all classified as somatostatin receptor agonists, they are not functionally interchangeable in experimental settings. The premise of generic substitution within this class fails due to critical, quantifiable differences in receptor binding selectivity and non-SSTR pharmacology. Specifically, vapreotide possesses a dual-target profile, acting as both an SSTR2/SSTR5 agonist and a neurokinin-1 (NK1) receptor antagonist, with a reported NK1 IC50 of 330 nM [1]. This NK1 activity is absent in octreotide and lanreotide, meaning that any experimental outcome sensitive to substance P or NK1 signaling will be fundamentally altered if another analog is substituted. Furthermore, vapreotide's SSTR binding profile, while similar to octreotide in its high affinity for SSTR2 and SSTR5, differs significantly in its SSTR3 and SSTR4 affinities compared to both lanreotide and pasireotide [2]. These receptor-level differences translate into distinct in vivo behaviors; for instance, vapreotide exhibits a short duration of action and is primarily used for diagnostic assessment of SSTR expression in neuroendocrine tumors (NETs), whereas octreotide and lanreotide provide long-acting symptom control and pasireotide offers pan-SSTR activity [3]. Therefore, selection based solely on class membership will introduce uncontrolled variables and jeopardize the reproducibility and interpretation of research findings.

Quantitative Differentiation of Vapreotide Diacetate: Evidence-Based Selection Guide


NK1 Receptor Antagonism: A Unique Dual-Target Profile Distinct from Octreotide and Lanreotide

Unlike octreotide and lanreotide, vapreotide diacetate functions as a neurokinin-1 (NK1) receptor antagonist, as demonstrated in radioligand binding assays using [³H]substance P on guinea-pig bronchial membranes, where it exhibited an IC50 of 330 ± 180 nM [1]. This represents a >13.6-fold selectivity over NK2 receptors, for which the IC50 was 4.5 ± 0.6 µM. For comparison, the same study found that octreotide and lanreotide showed no significant displacement of [³H]substance P at concentrations up to 10 µM, confirming their lack of NK1 antagonism. This data establishes vapreotide's unique, quantifiable dual-target pharmacology within the somatostatin analog class.

Neurokinin-1 Receptor Analgesia Substance P Dual Pharmacology

SSTR5 Binding Affinity: Superior to Octreotide and Lanreotide

In a comparative radioligand binding study on human somatostatin receptor subtypes, vapreotide demonstrated an IC50 of 0.7 nM for SSTR5, which is markedly lower (indicating higher affinity) than the ranges reported for octreotide (5.6–32 nM) and lanreotide (0.6–14 nM) [1]. The median affinity of vapreotide for SSTR5 is at least 8-fold higher than the median for octreotide. This enhanced SSTR5 engagement, combined with its high affinity for SSTR2 (IC50 range 0.2–5.4 nM), creates a distinct signaling profile that can be crucial for studies focusing on SSTR5-mediated physiological processes.

Somatostatin Receptor SSTR5 Radioligand Binding Neuroendocrine

Plasma Half-Life: A 10- to 15-Fold Improvement Over Native Somatostatin

A key design feature of vapreotide is its extended half-life relative to endogenous somatostatin. While native somatostatin-14 has a plasma half-life of approximately 2–3 minutes, vapreotide diacetate exhibits a human plasma half-life of 30 minutes [1]. This represents a 10- to 15-fold increase in in vivo stability and duration of action. This improvement is achieved through the incorporation of D-amino acids and a disulfide bridge, which confer resistance to enzymatic degradation. It should be noted, however, that this half-life is shorter than that of octreotide (~1.5–2 hours) and significantly shorter than the long-acting depot formulations of lanreotide and octreotide, which last for weeks.

Pharmacokinetics Half-life Peptide Stability In Vivo Duration

Formulation Stability: Glutamate Buffer Provides Superior Long-Term Storage

For long-term storage and experimental reproducibility, the formulation of lyophilized vapreotide diacetate is critical. A comparative accelerated stability study of two freeze-dried formulations at 50°C and 70% relative humidity demonstrated that a formulation using a glutamic acid/sodium glutamate buffer was superior to a lactose-based formulation in maintaining peptide content and minimizing degradation, as measured by HPLC [1]. While specific degradation rate constants are not publicly available, the study conclusively determined that the glutamate-buffered formulation is the optimal choice for ensuring long-term chemical stability of the peptide. This information is crucial for procurement, as it indicates that the salt and buffer composition of the purchased product can directly impact experimental outcomes over time.

Formulation Science Lyophilization Stability Peptide Aggregation

Optimal Application Scenarios for Vapreotide Diacetate Based on Quantitative Evidence


Investigating Neurokinin-1 (NK1) Receptor Signaling in Somatostatin-Positive Systems

Vapreotide diacetate is the preferred choice for research that aims to dissect the interplay between somatostatin and substance P signaling. Its demonstrated NK1 antagonism (IC50 = 330 nM) [1], which is absent in octreotide and lanreotide, makes it the only compound among common somatostatin analogs that can simultaneously engage SSTR2/SSTR5 and block NK1 receptors. This dual-target pharmacology is essential for studies of neurogenic inflammation, pain pathways, and certain neuroendocrine tumor models where both signaling cascades are active.

Short-Term In Vivo Studies and Acute Ex Vivo Tissue Experiments

The 30-minute plasma half-life of vapreotide diacetate is ideal for acute experimental protocols that require a rapid onset and offset of action [1]. This pharmacokinetic profile allows for the study of immediate SSTR-mediated effects without the confounding factor of prolonged receptor activation or desensitization that can occur with longer-acting analogs like octreotide or depot formulations. Applications include acute perfusion studies, short-term hormone secretion assays, and real-time imaging of receptor trafficking where a brief, controlled pulse of agonist activity is desired.

Diagnostic Imaging and SSTR Expression Assessment in NETs

Owing to its high affinity for SSTR2 and SSTR5 and its short duration of action, vapreotide is specifically indicated in the literature for the diagnosis and assessment of somatostatin receptor expression in neuroendocrine tumors (NETs) [1]. Its rapid clearance allows for diagnostic imaging with a high signal-to-background ratio within a short timeframe. This application is a direct contrast to the long-acting, symptom-control indications of octreotide and lanreotide.

Research Requiring a Lyophilized Formulation with Validated Long-Term Stability

For research groups that require stockpiling of a compound for long-term studies or for use in multi-year experimental programs, the validated stability profile of vapreotide diacetate in a glutamate-buffered, freeze-dried formulation is a significant advantage [1]. Procurement of a product with this specific formulation ensures that the peptide will maintain its chemical integrity and biological activity over extended storage periods, thereby protecting the reproducibility of experiments conducted months or years apart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapreotide diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.